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Compound of Interest

Compound Name: 3-Sulfobenzoic acid

Cat. No.: B363938 Get Quote

An In-depth Technical Guide on the Physicochemical and Quantum Chemical Properties of 3-
Sulfobenzoic Acid for Researchers, Scientists, and Drug Development Professionals.

Introduction
3-Sulfobenzoic acid (also known as m-sulfobenzoic acid or 3-carboxybenzenesulfonic acid) is

an aromatic organic compound containing both a carboxylic acid and a sulfonic acid functional

group attached to a benzene ring at meta positions.[1] This dual functionality imparts unique

physicochemical properties, making it a compound of interest in various chemical and

pharmaceutical applications. It serves as a versatile intermediate in the synthesis of dyes,

pigments, and biologically active compounds.[1][2] Understanding the theoretical

underpinnings of its molecular structure, reactivity, and spectroscopic behavior is crucial for its

effective utilization in research and development.

This technical guide provides a comprehensive overview of the theoretical studies on 3-
Sulfobenzoic acid, focusing on its optimized molecular geometry, vibrational analysis,

electronic properties, and reactivity descriptors. The information presented herein is derived

from computational chemistry methods, primarily Density Functional Theory (DFT), which offer

profound insights into the molecular characteristics of the compound.

Physicochemical Properties
3-Sulfobenzoic acid is a white to off-white crystalline solid that is highly soluble in water due to

the polar nature of its sulfonic acid and carboxylic acid groups, which facilitate hydrogen
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bonding.[1][2] Its solubility in non-polar organic solvents is limited.[2] A summary of its key

physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Sulfobenzoic Acid

Property Value Reference(s)

Molecular Formula C₇H₆O₅S [3]

Molecular Weight 202.19 g/mol [3]

Melting Point 135-140 °C [4]

Density 1.62 g/cm³ [4]

XLogP3 0.1 [4]

Hydrogen Bond Donor Count 2 [4]

Hydrogen Bond Acceptor

Count
5 [4]

Rotatable Bond Count 2 [4]

Theoretical Computational Methodology
The theoretical data presented in this guide are typically generated using quantum chemical

calculations. A standard and widely accepted methodology for such studies on organic

molecules involves the following steps:

Geometry Optimization
The initial step in computational analysis is the optimization of the molecular geometry to find

the most stable conformation (the structure with the lowest energy). This is commonly

performed using Density Functional Theory (DFT) with a functional such as B3LYP (Becke, 3-

parameter, Lee–Yang–Parr) and a basis set like 6-311++G(d,p).[5] The B3LYP functional is

known for its accuracy in predicting the properties of organic molecules.[5] The 6-311++G(d,p)

basis set is a triple-zeta basis set that includes diffuse and polarization functions, which are

important for accurately describing systems with hydrogen bonding and anionic character.[5]
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Vibrational Frequency Analysis
Once the geometry is optimized, vibrational frequency calculations are performed at the same

level of theory. These calculations serve two main purposes: to confirm that the optimized

structure is a true minimum on the potential energy surface (indicated by the absence of

imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The

calculated vibrational frequencies are often scaled by an empirical factor to better match

experimental data, accounting for anharmonicity and other systematic errors in the calculations.

[6]

Electronic Properties and Reactivity Descriptors
Further analyses can be performed on the optimized geometry to understand the electronic

structure and reactivity of the molecule. These include:

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular

Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap

are crucial in determining the chemical reactivity and kinetic stability of a molecule. A smaller

HOMO-LUMO gap suggests higher reactivity.[7]

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and

electronic structure of a molecule, including charge transfer interactions and

hyperconjugative stabilities.[8]

Molecular Electrostatic Potential (MEP) Analysis: The MEP map is a visual representation of

the charge distribution in a molecule and is used to predict sites for electrophilic and

nucleophilic attack.[9]

A logical workflow for these computational studies is depicted in the following diagram:
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Figure 1: A typical workflow for the theoretical computational analysis of a molecule.

Quantum Chemical Insights into 3-Sulfobenzoic
Acid
While a dedicated comprehensive theoretical study on 3-sulfobenzoic acid is not readily

available in the public domain, we can infer its properties based on studies of similar
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substituted benzoic acids. The following sections describe the expected outcomes of such

theoretical analyses.

Optimized Molecular Structure
The optimized geometry of 3-sulfobenzoic acid would reveal the precise bond lengths, bond

angles, and dihedral angles of the molecule in its lowest energy state. It is expected that the

sulfonic acid and carboxylic acid groups will influence the geometry of the benzene ring. The

presence of intramolecular hydrogen bonding between the two acidic groups is also a

possibility that would be elucidated by geometry optimization.

Vibrational Spectroscopy
Theoretical vibrational analysis of 3-sulfobenzoic acid would provide a detailed assignment of

the fundamental vibrational modes. A comparison with experimental FT-IR and FT-Raman

spectra would allow for a thorough understanding of the spectroscopic features of the

molecule. Key vibrational modes to consider would include the O-H, C=O, and S=O stretching

and bending vibrations, as well as the characteristic modes of the benzene ring. Based on

studies of similar molecules, the calculated vibrational frequencies are expected to be in good

agreement with experimental data after appropriate scaling.[6][10]

Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in the chemical

reactivity of a molecule. For 3-sulfobenzoic acid, the HOMO is expected to be localized on the

benzene ring and the oxygen atoms, while the LUMO would likely be distributed over the

carboxylic and sulfonic acid groups. The HOMO-LUMO energy gap is a key indicator of

chemical reactivity, with a smaller gap indicating a more reactive species.

The relationship between HOMO-LUMO energies and chemical reactivity can be visualized as

follows:
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Figure 2: Relationship between HOMO-LUMO energy gap and chemical reactivity.

Molecular Electrostatic Potential (MEP)
The MEP surface of 3-sulfobenzoic acid would provide a visual representation of its charge

distribution. The regions of negative potential (typically colored red or yellow) indicate areas

that are rich in electrons and are susceptible to electrophilic attack. These are expected to be

located around the oxygen atoms of the carboxylic and sulfonic acid groups. Regions of

positive potential (colored blue) are electron-deficient and represent sites for nucleophilic

attack. These would be found around the acidic hydrogen atoms. The MEP map is a valuable

tool for predicting intermolecular interactions, including hydrogen bonding.

Potential Applications in Drug Development
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While there are no specific signaling pathways directly attributed to 3-sulfobenzoic acid in the

available literature, its structural motifs are present in various biologically active molecules. As

a derivative of benzoic acid, it shares a core structure with many known drugs and bioactive

compounds. The sulfonic acid group can enhance water solubility and modulate the binding

affinity of a molecule to its biological target.

Theoretical studies, particularly molecular docking, can be employed to investigate the

potential of 3-sulfobenzoic acid derivatives as inhibitors or modulators of specific enzymes or

receptors. The computational workflow for such an investigation would involve docking the

optimized structure of the ligand into the active site of the target protein to predict binding

modes and affinities.

Conclusion
Theoretical studies provide a powerful framework for understanding the molecular structure,

reactivity, and spectroscopic properties of 3-Sulfobenzoic acid. While a comprehensive

computational and experimental analysis of this specific molecule is not yet widely published,

the methodologies and expected outcomes described in this guide offer a solid foundation for

future research. By employing DFT calculations, researchers can gain valuable insights that

can guide the synthesis of novel derivatives and their application in various fields, including

materials science and drug discovery. Further dedicated theoretical and experimental

investigations are encouraged to fully elucidate the rich chemistry of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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